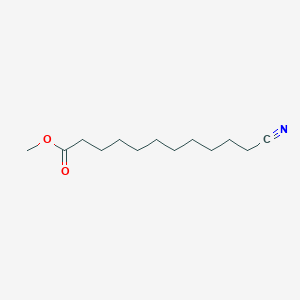

Methyl 11-cyanoundecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 11-cyanoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXUVTQXTRUSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450500 | |

| Record name | Methyl 11-cyanoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22915-49-7 | |

| Record name | Methyl 11-cyanoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 11 Cyanoundecanoate

Historical Development of Methyl 11-cyanoundecanoate Synthesis Approaches

The historical development of synthetic routes to this compound has mirrored broader trends in organic synthesis, progressing from classical functional group interconversions to the application of modern catalytic methods. Early approaches likely relied on established, multi-step sequences involving the derivatization of long-chain fatty acids. The evolution of organometallic catalysis, particularly olefin metathesis, in the late 20th and early 21st centuries, marked a significant advancement, offering more direct and atom-economical pathways to this and related long-chain functionalized molecules. The increasing interest in utilizing renewable feedstocks, such as castor oil, has further propelled the development of innovative synthetic strategies. scispace.comacs.org

Classical and Established Synthetic Routes to this compound

Classical synthetic strategies for this compound typically involve the sequential introduction of the ester and nitrile functionalities onto a C11 backbone. These routes often begin with a readily available long-chain carboxylic acid or its derivative.

Esterification-Based Pathways for Precursors

A common starting point in classical syntheses is the esterification of a precursor molecule, such as 11-bromoundecanoic acid. The methyl ester, methyl 11-bromoundecanoate, serves as a key intermediate. The esterification can be achieved by reacting 11-bromoundecanoic acid with methanol, often in the presence of an acid catalyst.

For instance, 11-bromoundecanoic acid can be effectively converted to methyl 11-bromoundecanoate. prepchem.com This precursor is a stable, commercially available compound that is amenable to further functionalization. nih.govsigmaaldrich.com

Table 1: Synthesis of Methyl 11-bromoundecanoate

| Reactant | Reagent/Catalyst | Product | Yield | Reference |

|---|

Nitrile Group Introduction Strategies

Once the methyl ester of a suitable precursor is obtained, the nitrile group is introduced. A well-established method for this transformation is the nucleophilic substitution of a terminal halide with a cyanide salt.

Following the synthesis of methyl 11-bromoundecanoate, a reaction with potassium cyanide can be employed to produce this compound. sciencemadness.org This reaction is a standard SN2 type substitution where the cyanide anion displaces the bromide. A similar synthesis has been reported for the corresponding ethyl ester. sciencemadness.org

Another classical approach involves the Beckmann rearrangement of cyclic α-hydroxyimino ketones. For example, the treatment of 2-hydroxyiminocyclododecanone under acidic conditions can lead to the formation of 11-cyanoundecanoic acid, which can then be esterified to yield the target methyl ester. A direct conversion to this compound (75% yield) alongside methyl 11-carbamoylundecanoate (15% yield) has also been demonstrated. oup.com

Advanced and Catalytic Synthetic Methodologies for this compound

More contemporary approaches to the synthesis of this compound focus on improving efficiency and utilizing renewable resources through catalysis. Olefin metathesis has emerged as a particularly powerful tool in this regard.

Olefin Metathesis Approaches

Olefin metathesis provides a direct route to functionalized long-chain molecules by rearranging carbon-carbon double bonds. acs.org This strategy has been successfully applied to the synthesis of precursors for this compound.

A key advanced strategy involves the cross-metathesis of a readily available unsaturated fatty acid ester with acrylonitrile (B1666552). Specifically, the cross-metathesis of methyl 10-undecenoate, which can be derived from castor oil, with acrylonitrile yields methyl 11-cyano-10-undecenoate. researchgate.netconicet.gov.ar This unsaturated intermediate can then be hydrogenated to afford the saturated target molecule, this compound. researchgate.net

This reaction is typically catalyzed by ruthenium-based catalysts, such as the Hoveyda-Grubbs second-generation catalyst. researchgate.netconicet.gov.ar The efficiency of the cross-metathesis can be influenced by the choice of catalyst and reaction conditions, with efforts focused on achieving high turnover numbers and selectivity. rsc.orgrsc.org The use of copper iodide as a co-catalyst has been shown to enhance the efficiency of such cross-metathesis reactions. nih.gov

An alternative, yet related, metathesis approach involves the reaction of 10-undecenenitrile (B8766254) with methyl acrylate, which also leads to a C12 nitrile ester precursor. scispace.comrsc.org

Table 2: Catalytic Cross-Metathesis for this compound Precursors

| Reactant 1 | Reactant 2 | Catalyst | Product | Subsequent Step | Final Product | Reference |

|---|---|---|---|---|---|---|

| Methyl 10-undecenoate | Acrylonitrile | Hoveyda-Grubbs 2nd Gen. | Methyl 11-cyano-10-undecenoate | Hydrogenation | This compound | researchgate.netconicet.gov.ar |

Catalytic Systems in Metathesis for this compound Synthesis

Olefin metathesis serves as a powerful and clean catalytic tool for modifying unsaturated compounds derived from natural sources, such as fatty acid derivatives. researchgate.net The synthesis of a precursor to this compound can be effectively achieved via the cross-metathesis of a fatty acid ester with a nitrile.

A prominent route involves the cross-metathesis of methyl 10-undecenoate with acrylonitrile. researchgate.netabiosus.org This reaction is efficiently catalyzed by second-generation Hoveyda-Grubbs ruthenium complexes. researchgate.net These catalysts are favored due to their stability, high functional group tolerance, and efficiency at low loadings. researchgate.netcore.ac.uk The initial product of this reaction is methyl 11-cyano-10-undecenoate, an unsaturated intermediate that requires a subsequent hydrogenation step to yield the final saturated product. researchgate.netabiosus.org

Another researched pathway is the cross-metathesis of methyl oleate (B1233923) with 3-pentenenitrile, also utilizing a second-generation Hoveyda-Grubbs (HG) catalyst. conicet.gov.ar This reaction produces methyl 11-cyano-9-undecenoate, another unsaturated precursor to the target molecule. conicet.gov.ar The efficiency of this particular cross-metathesis is highly dependent on the reactant molar ratio, with higher excesses of the nitrile leading to increased yield and selectivity, although it can also lead to catalyst deactivation. conicet.gov.ar

| Fatty Ester | Nitrile Partner | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Methyl 10-undecenoate | Acrylonitrile | Hoveyda-Grubbs 2nd Gen. | Forms methyl 11-cyano-10-undecenoate, a direct precursor. | researchgate.netabiosus.org |

| Methyl Oleate | 3-Pentanenitrile | Hoveyda-Grubbs 2nd Gen. | Yields of up to 74% and selectivity of 83% were achieved with a 5:1 nitrile-to-ester ratio. | conicet.gov.ar |

Hydrogenation Methodologies for this compound Formation

Following the creation of the unsaturated cyano ester via metathesis, a hydrogenation step is necessary to saturate the carbon-carbon double bond, yielding this compound. researchgate.netabiosus.org This reduction can be accomplished using a transition metal catalyst in the presence of hydrogen gas. google.com

A specific and highly effective method involves the use of palladium on carbon (Pd/C) as the catalyst. snu.ac.kr In a typical procedure, the unsaturated precursor, such as a mixture of methyl 11-cyanoundec-10-enoate and methyl 11-cyanoundec-9-enoate, is dissolved in a solvent like methanol. snu.ac.kr The reaction proceeds under a hydrogen atmosphere, for instance at 10 bar, at room temperature. snu.ac.kr This process is notable for its high efficiency, achieving near-quantitative yields. snu.ac.kr Interestingly, in some metathesis reactions, the same ruthenium catalyst used for the cross-metathesis step can also facilitate the subsequent hydrogenation. researchgate.net

| Substrate | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl 11-cyanoundecenoate mixture | 10 wt% Palladium on Carbon (Pd/C) | Methanol, 10 bar H₂, Room Temp, 1 hr | 98% | snu.ac.kr |

Copper-Induced Addition Reactions in this compound Synthesis

An alternative synthetic strategy that bypasses olefin metathesis involves a copper-induced radical addition. abiosus.org This method allows for the direct introduction of a cyanomethyl group to the terminal double bond of a fatty acid ester.

The synthesis commences with methyl 10-undecenoate, which undergoes a radical addition reaction with iodoacetonitrile (B1630358), induced by the presence of copper. abiosus.org This step forms an iodinated intermediate. To arrive at the final product, this compound, a subsequent hydrogenation reaction is performed to remove the iodine atom. abiosus.org This pathway provides a distinct approach to the target molecule, showcasing the versatility of radical chemistry in functionalizing renewable feedstocks. abiosus.org

Green Chemistry Principles and Sustainable Production of this compound

The synthesis of this compound is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comresearchgate.net Key principles applied in its production include the use of renewable feedstocks and catalysis. sigmaaldrich.comacs.org

Utilization of Renewable Feedstocks in this compound Synthesis

A cornerstone of the sustainable production of this compound is the use of renewable raw materials. sigmaaldrich.com The primary starting material for many of its synthetic routes is methyl 10-undecenoate. researchgate.netabiosus.org This compound is not derived from petrochemicals but is instead sourced from castor oil, a renewable vegetable oil. abiosus.orggoogle.com

Methyl 10-undecenoate is obtained through the thermal decomposition (pyrolysis) of ricinoleic acid, the main component of castor oil, which constitutes about 85-95% of its fatty acid content. abiosus.orggoogle.com The use of such plant-based feedstocks aligns directly with the green chemistry principle of utilizing renewable rather than depleting resources, moving towards a more sustainable chemical industry. wordpress.comnih.gov This approach positions fats and oils as crucial platform chemicals for the future. abiosus.org

Environmentally Benign Reaction Conditions for this compound Production

Creating environmentally benign reaction conditions is another critical aspect of the sustainable synthesis of this compound. This involves optimizing reactions to improve energy efficiency and minimize waste. sigmaaldrich.com

One major strategy is the use of highly efficient catalysts, such as the Hoveyda-Grubbs ruthenium complexes in metathesis. researchgate.netconicet.gov.ar These catalysts operate with high activity, which allows for lower catalyst loadings and often milder reaction conditions, thereby reducing energy consumption and waste. researchgate.netcore.ac.uk The hydrogenation step, as described, can be performed at room temperature, which is highly energy-efficient. snu.ac.kr

Furthermore, advancements in reaction media, such as the use of ionic liquids, offer a pathway to greener processes. beilstein-journals.org Performing metathesis in biphasic systems with ionic liquids can facilitate catalyst retention and recycling, leading to products with significantly lower levels of ruthenium contamination. beilstein-journals.org The optimization of reaction parameters, sometimes guided by Design of Experiments (DoE), is also employed to establish the most environmentally favorable conditions. molaid.com

Chemical Transformations and Reactivity Profiles of Methyl 11 Cyanoundecanoate

Derivatization Studies Involving the Ester Functionality of Methyl 11-cyanoundecanoate

The methyl ester group of this compound is susceptible to a variety of nucleophilic substitution reactions, enabling its conversion into other functional groups such as different esters, alcohols, and amides.

Transesterification Reactions

Transesterification is a chemical process that involves exchanging the alkoxy group of an ester with that of an alcohol. mdpi.com This reaction, also known as alcoholysis, is fundamental in processes like biodiesel production, where triglycerides are converted into fatty acid methyl esters (FAMEs). researchgate.netresearchgate.net The principles of these reactions are directly applicable to the transformation of this compound. The reaction can be catalyzed by acids, bases, or enzymes.

In a typical base-catalyzed transesterification, an alcohol (e.g., ethanol) is mixed with the methyl ester in the presence of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). e3s-conferences.org Acid-catalyzed transesterification, often employing sulfuric acid (H₂SO₄), is another common method, particularly useful when dealing with starting materials that have high free fatty acid content. mdpi.com

Table 1: Catalysts and Conditions for Transesterification of Methyl Esters

| Catalyst Type | Example Catalyst | Typical Conditions | Yield |

|---|---|---|---|

| Alkaline | KOH, NaOH | 60-65°C, atmospheric pressure, excess alcohol | High (often >90%) |

| Acidic | H₂SO₄ | 50-60°C, may require longer reaction times | High, effective for FFA conversion |

| Heterogeneous | MgO | 65°C, 150 min reaction time | ~93% conversion |

This table presents generalized data for the transesterification of methyl esters, which is applicable to this compound.

Reduction Reactions to Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, yielding 11-cyano-1-undecanol. This transformation requires potent reducing agents, and the choice of reagent can be critical to avoid the simultaneous reduction of the nitrile group.

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of readily reducing esters to alcohols. harvard.edu However, its high reactivity means it will also reduce the nitrile group. For selective reduction of the ester, milder or more specific reagents are preferred.

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own. researchgate.net However, its reactivity can be enhanced by the addition of catalysts or by using it in specific solvent systems. For instance, NaBH₄ in the presence of catalytic amounts of cerium(III) chloride (CeCl₃) in ethanol (B145695) can effectively reduce a wide range of methyl esters to their corresponding alcohols at ambient temperature. researchgate.netsci-hub.se This system shows high functional group compatibility, leaving groups like nitriles unaffected. researchgate.net Similarly, cobalt(II) chloride can be used to catalyze the reduction of esters with NaBH₄ under mild conditions. organic-chemistry.org Lithium borohydride (LiBH₄) is another reagent commonly used for the selective reduction of esters in the presence of other functional groups like nitriles. harvard.edu

Table 2: Reducing Agents for the Conversion of Methyl Esters to Alcohols

| Reducing Agent | Typical Conditions | Selectivity | Product Yield |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) + CeCl₃ | Ethanol, ambient temperature, 24h | High chemoselectivity; does not reduce nitriles | Good (75-95%) sci-hub.se |

| Sodium Borohydride (NaBH₄) + CoCl₂ | Mild conditions | Excellent chemoselectivity | Very good |

| Lithium Borohydride (LiBH₄) | Ethereal solvents (e.g., THF) | Selective for esters over nitriles | High |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents (e.g., THF), followed by aqueous workup | Non-selective; reduces both esters and nitriles | High |

This table summarizes various methods for the reduction of the ester group, noting their selectivity concerning the nitrile functionality.

Amidation and Related Transformations

The ester group can be converted into an amide through reaction with an amine. This transformation, known as aminolysis or amidation, typically requires high temperatures or catalysis. Direct amidation of unactivated methyl esters is challenging but can be achieved using modern catalytic systems. For example, nickel catalysis with N-heterocyclic carbene (NHC) ligands has been shown to facilitate the direct amidation of methyl esters with a broad range of amines. mdpi.com Mechanochemical methods, which involve solvent-free grinding of reactants with a catalyst like potassium tert-butoxide (KOtBu), have also been developed for the synthesis of amides from methyl esters. mdpi.com

Reactivity of the Nitrile Group in this compound

The cyano group (–C≡N) is a versatile functional group that can undergo hydrolysis to form carboxylic acids or reduction to form primary amines. researchgate.net

Hydrolysis Pathways

The hydrolysis of a nitrile converts the cyano group into a carboxylic acid group. This reaction can be performed under either acidic or basic conditions and proceeds through an amide intermediate. byjus.comlibretexts.org

Under acidic conditions, the nitrile is heated with a dilute acid such as hydrochloric acid (HCl). libretexts.org The nitrogen atom is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. libretexts.orgyoutube.com Further reaction and tautomerization lead to an amide, which is then hydrolyzed further to a carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org Applying this to this compound would result in the formation of a dicarboxylic acid monomethyl ester.

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (NaOH). libretexts.org The strongly nucleophilic hydroxide ion attacks the carbon of the nitrile group directly. libretexts.orgyoutube.com The reaction proceeds through an amide intermediate to form a carboxylate salt and ammonia. libretexts.org An acidic workup is then required to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org

Table 3: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid |

| Alkaline | Aqueous NaOH or KOH, Heat | Amide | Carboxylic Acid |

This table outlines the general pathways for the hydrolysis of the nitrile group.

Reduction to Amine Derivatives (e.g., to form ω-amino acids)

The nitrile group can be reduced to a primary amine (–CH₂NH₂). This is a key transformation for the synthesis of ω-amino acids, which are important monomers for polymers like nylon. For instance, the reduction of the nitrile in a related compound is a step in producing the monomer for Nylon 12. nih.govucl.ac.uk

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Catalytic hydrogenation is another widely used method. This involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as palladium, platinum, or nickel. This process is used in the synthesis of 11-aminoundecanoic acid from precursors containing a cyano group. google.com This reduction converts this compound into Methyl 12-aminododecanoate, a valuable ω-amino acid ester. nih.gov

Cycloaddition and Other Nucleophilic Reactions

The nitrile group in this compound is a potential participant in cycloaddition reactions, most notably [3+2] cycloadditions with azides to form tetrazoles. However, a specific investigation of this or other cycloaddition reactions involving this compound has not been found in the surveyed literature.

Nucleophilic additions to the electrophilic carbon of the nitrile group are fundamental reactions for this class of compounds. These reactions typically involve organometallic reagents (like Grignard or organolithium reagents) to form ketones after hydrolysis, or reduction with agents like lithium aluminum hydride to yield primary amines. While these are expected reactions for this compound, specific examples with detailed conditions and yields are not reported.

Functionalization of the Alkyl Chain of this compound

The long alkyl chain of this compound presents opportunities for functionalization, which could alter the molecule's physical and chemical properties. General methods for the functionalization of long alkyl chains include free-radical halogenation, oxidation, and C-H activation. For instance, selective oxidation at specific positions could introduce hydroxyl or keto groups, while radical reactions could introduce halogens for further transformations.

However, research specifically detailing the functionalization of the C11 alkyl chain in this compound is not apparent. Such studies would be valuable for creating novel derivatives with potential applications in materials science or as specialty chemicals, but the current body of literature does not provide specific methodologies or characterization of such products.

Selectivity Control in this compound Chemical Transformations

Given the presence of two distinct functional groups (a nitrile and a methyl ester) and a long alkyl chain, controlling the selectivity of chemical transformations is a key challenge and a subject of significant synthetic interest. Chemoselectivity would involve reacting one functional group while leaving the other intact. For example, the selective reduction of the ester to an alcohol without affecting the nitrile, or vice-versa, would require careful choice of reagents and reaction conditions.

Regioselectivity would be a central theme in the functionalization of the alkyl chain, where directing groups or specific catalysts would be needed to achieve reactions at a desired position. Stereoselectivity would become important if chiral centers are introduced into the molecule.

While the principles of selectivity control are well-established in organic synthesis, their specific application to this compound has not been a subject of published research. The development of selective transformations would be crucial for the efficient synthesis of complex molecules derived from this bifunctional building block.

Advanced Analytical and Spectroscopic Characterization in Methyl 11 Cyanoundecanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl 11-cyanoundecanoate, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR spectroscopy of this compound provides characteristic signals that correspond to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent ester and nitrile functional groups.

Based on established principles of NMR spectroscopy, the expected ¹H NMR chemical shifts for this compound are detailed in the table below. The protons of the methyl group of the ester are expected to appear as a singlet, being the most deshielded of the aliphatic protons due to the adjacent oxygen atom. The methylene (B1212753) group adjacent to the ester carbonyl and the methylene group adjacent to the nitrile group will also exhibit distinct downfield shifts. The remaining methylene groups along the aliphatic chain will resonate in the typical upfield region for alkanes, often as a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH ₃ | ~3.67 | Singlet | 3H |

| -C(=O)-CH ₂- | ~2.30 | Triplet | 2H |

| -C≡N-CH ₂- | ~2.33 | Triplet | 2H |

| -(CH ₂)_n- (internal) | ~1.20-1.70 | Multiplet | 14H |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is expected to resonate at the lowest field (furthest downfield), typically in the range of 170-180 ppm. The carbon of the nitrile group will also have a characteristic downfield shift. The carbon of the methoxy (B1213986) group and the methylene carbons adjacent to the functional groups will appear at intermediate chemical shifts, while the internal methylene carbons will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester) | ~174 |

| -C ≡N (Nitrile) | ~120 |

| -O-C H₃ | ~51 |

| -C(=O)-C H₂- | ~34 |

| -C≡N-C H₂- | ~17 |

| -(C H₂)n- (internal) | ~25-30 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

For a complete and unambiguous assignment of all proton and carbon signals, especially for the overlapping methylene groups in the long aliphatic chain, advanced multidimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edulibretexts.org It is invaluable for assigning the signals of the methylene groups by linking the proton and carbon spectra.

These advanced techniques provide a detailed and robust structural confirmation of this compound.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecular ion of this compound with a high degree of accuracy. This allows for the determination of its elemental formula, which is C₁₃H₂₃NO₂. Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that typically generates the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight. The fragmentation patterns of long-chain esters and nitriles in ESI-MS/MS can provide structural information, although fragmentation of the aliphatic chain can be complex.

Gas Chromatography-Mass Spectrometry (GC/MSD) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a key technique for assessing the purity of this compound and for identifying any potential impurities.

In GC-MS, the compound is typically ionized by electron ionization (EI), which is a high-energy technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum displays a characteristic fragmentation pattern that serves as a molecular fingerprint. For a long-chain methyl ester like this compound, common fragmentation pathways include:

McLafferty rearrangement: This can lead to the formation of a characteristic ion at m/z 74, corresponding to the [CH₃OC(OH)=CH₂]⁺ fragment, which is diagnostic for methyl esters of long-chain fatty acids.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Cleavage of the aliphatic chain: Fragmentation along the hydrocarbon chain, resulting in a series of ions separated by 14 Da (corresponding to CH₂ groups).

Loss of the methoxy group: Elimination of ·OCH₃ to form an acylium ion [M-31]⁺.

Fragmentation related to the nitrile group: Cleavage adjacent to the nitrile function can also occur.

The analysis of these fragmentation patterns allows for the confirmation of the structure of this compound and the identification of related compounds in a mixture.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within the this compound molecule. These techniques probe the quantized vibrational energy states of the molecule, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.

The spectrum of this compound is characterized by the distinct vibrational modes of its long aliphatic chain, the terminal nitrile group (C≡N), and the methyl ester group (C=O, C-O).

Nitrile Group (C≡N): The C≡N triple bond stretch is one of the most diagnostic peaks. For aliphatic nitriles, this vibration typically appears as a sharp, medium-intensity band in the IR spectrum in the region of 2260-2240 cm⁻¹. researchgate.net In Raman spectroscopy, the nitrile stretch is often a strong and polarized band, making it easily identifiable. researchgate.net The precise frequency is sensitive to the local molecular environment. researchgate.net

Ester Group (COOCH₃): The ester functional group gives rise to several strong, characteristic bands:

The carbonyl (C=O) stretching vibration produces a very strong and sharp absorption peak in the IR spectrum, typically between 1750-1735 cm⁻¹. masterorganicchemistry.com This is often the most intense band in the spectrum.

The C-O single bond stretching vibrations are also prominent, appearing in the 1300-1000 cm⁻¹ region. For a methyl ester, two coupled C-O stretching bands are expected, often near 1250 cm⁻¹ (asymmetric stretch) and 1170 cm⁻¹ (symmetric stretch). chemicalbook.comnist.gov

Aliphatic Chain (CH₂ and CH₃): The long undecanoate chain produces characteristic C-H stretching and bending vibrations.

C-H stretching modes from the methylene (CH₂) and methyl (CH₃) groups are observed just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range). nist.gov

CH₂ scissoring and CH₃ deformation vibrations appear in the 1470-1370 cm⁻¹ range. scirp.org

The combination of these distinct vibrational signatures allows for the unambiguous identification of this compound and can be used to monitor its synthesis or subsequent reactions.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|---|

| 2950-2850 | -CH₂-, -CH₃ | C-H Stretch | Strong |

| 2260-2240 | -C≡N | Nitrile Stretch | Medium, Sharp |

| 1750-1735 | -C=O | Carbonyl Stretch | Very Strong, Sharp |

| 1470-1450 | -CH₂- | Methylene Scissoring | Medium |

| ~1250 | Ester C-O | Asymmetric C-O-C Stretch | Strong |

| ~1170 | Ester C-O | Symmetric C-O-C Stretch | Strong |

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatography is the cornerstone for the separation, purification, and quantification of this compound in research settings. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the volatility of the analytes.

As a volatile and thermally stable compound, this compound is ideally suited for analysis by Gas Chromatography (GC), a technique widely used for the analysis of fatty acid methyl esters (FAMEs). gcms.cz The sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its differential interactions with the stationary phase.

Stationary Phases: The choice of the capillary column's stationary phase is critical. For a molecule with both a long nonpolar alkyl chain and polar functional groups (ester and nitrile), a polar stationary phase is typically employed. Polyethylene glycol (PEG) phases, such as those with the trade name Carbowax, are highly effective for separating FAMEs and would provide good peak shape and resolution. gcms.cz For resolving complex mixtures or isomers, highly polar biscyanopropyl stationary phases can also be utilized. gcms.cz

Detection:

Flame Ionization Detector (FID): This is a robust and widely used detector for quantifying organic compounds. It provides a response that is proportional to the mass of carbon, making it excellent for accurate quantification when calibrated with a known standard.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides both quantification and structural identification. The mass spectrum reveals the molecular weight of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the eluting peak. nih.gov

Table 2: Illustrative Gas Chromatography (GC) Method Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Polar Capillary Column (e.g., PEG-based, 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split/Splitless |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 240 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 260 °C (FID) |

High-Performance Liquid Chromatography (HPLC) is a complementary technique used for separating compounds in a liquid mobile phase. It is particularly valuable for analyzing samples that are not suitable for GC due to low volatility, thermal instability, or complex matrices.

Mode of Separation: For a molecule like this compound, which possesses a long nonpolar alkyl chain, reversed-phase HPLC (RP-HPLC) is the most common approach. libretexts.org This method utilizes a nonpolar stationary phase, typically silica (B1680970) particles chemically bonded with C8 or C18 alkyl chains. libretexts.org The separation occurs based on the hydrophobic interactions between the analyte and the stationary phase.

Mobile Phase: A polar mobile phase is used in RP-HPLC. Separation is controlled by using a gradient elution, where the composition of the mobile phase is changed over time. A typical gradient might start with a high proportion of a polar solvent like water mixed with an organic modifier (e.g., acetonitrile (B52724) or methanol) and gradually increase the concentration of the organic solvent to elute the more nonpolar compounds. acs.org

Detection:

UV-Vis Detector: Detection of this compound can be challenging with a standard UV-Vis detector as it lacks a strong chromophore. Detection may be possible at low wavelengths (~210 nm) where the ester and nitrile groups show some absorbance, but sensitivity would be limited.

Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer is the preferred method for sensitive and specific detection. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can effectively ionize the molecule, allowing the mass spectrometer to confirm its identity and provide accurate quantification. acs.org

X-ray Diffraction Studies of Crystalline this compound and its Derivatives

While no specific crystal structure for this compound is currently available in open literature, X-ray diffraction (XRD) remains the definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. Should single crystals of this compound or its derivatives be grown, single-crystal XRD would provide precise information on bond lengths, bond angles, and the molecule's conformation.

For polycrystalline or powdered samples, X-ray powder diffraction (XRPD) is used. Based on studies of analogous long-chain aliphatic esters and waxes, certain structural features would be anticipated: nih.govcolostate.edu

Layered Structures: Long-chain aliphatic molecules typically pack in parallel, forming lamellar or layered structures. The thickness of these layers is related to the length of the molecule. nih.gov

Diffraction Patterns: The resulting diffraction pattern would exhibit two key features:

Long Spacings: A series of sharp peaks at low diffraction angles (small 2θ values) corresponding to the repeating distance of the layers (d-spacing). This spacing is a linear function of the number of carbon atoms in the alkyl chain for many long-chain esters. nih.gov

Short Spacings: A group of reflections at higher diffraction angles that relate to the lateral packing of the hydrocarbon chains within the layers. The pattern of these peaks can reveal the symmetry of the methylene subcell, which is often orthorhombic for aliphatic compounds. colostate.edu

XRD studies are crucial for understanding polymorphism—the ability of a compound to crystallize in different forms—which can significantly affect its physical properties such as melting point and solubility.

Theoretical and Computational Chemistry Studies of Methyl 11 Cyanoundecanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

There are no published studies that specifically detail the quantum chemical properties of Methyl 11-cyanoundecanoate. Such calculations would typically involve methods like Density Functional Theory (DFT) to determine its optimized geometry, electronic structure (such as Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO energies), and energetic properties (like heat of formation and dipole moment). While large-scale computational databases with quantum chemical properties for millions of molecules exist, they are generally limited to smaller molecules (typically up to 9-17 heavy atoms), and a molecule with the size and complexity of this compound is not included.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulations for this compound are not available in the scientific literature. MD simulations could provide significant insights into the conformational landscape of its long alkyl chain, the flexibility of the molecule, and how it interacts with itself and with solvent molecules in the condensed phase. Studies on other long-chain molecules, such as alkanes and surfactants, have demonstrated that these molecules can exhibit complex behaviors including ordered, interdigitated structures or disordered, liquid-like states depending on conditions. nih.gov However, without specific simulations for this compound, its precise conformational preferences and intermolecular interaction patterns remain uncharacterized.

Reaction Pathway Modeling and Transition State Analysis for this compound Synthesis and Reactions

The synthesis of nitriles from alkyl halides is a fundamental reaction in organic chemistry, often proceeding via a nucleophilic substitution (S(_N)2) mechanism. chinesechemsoc.orgnih.gov Modern synthetic methods also include transition-metal-catalyzed approaches. chemistryviews.org Computational studies on these reaction types typically model the potential energy surface, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that govern the reaction rate.

However, no specific computational studies have been published that model the reaction pathway for the synthesis of this compound (e.g., from Methyl 11-bromoundecanoate and a cyanide salt). Such a study would provide valuable data on the activation energy and the geometry of the transition state for this specific reaction, but this information is not currently available.

Structure-Reactivity Relationship Predictions for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or chemical properties of molecules based on their structure. nih.gov These models correlate molecular descriptors (e.g., hydrophobicity, electronic parameters, and steric properties) with an observed activity or property.

While general QSAR studies exist for broad classes of aliphatic esters and nitriles, often related to their toxicity, there are no specific predictive models for the chemical reactivity of this compound derivatives. acs.orgscilit.com Developing such a model would require a dataset of experimentally determined reactivities for a series of its derivatives, which is not available. Therefore, no detailed predictions on how structural modifications would influence the reactivity of this compound can be provided based on current literature.

Research Applications and Potential of Methyl 11 Cyanoundecanoate in Chemical Sciences

Methyl 11-cyanoundecanoate as a Chemical Intermediate and Building Block in Organic Synthesis

The presence of two distinct and reactive functional groups, the nitrile and the methyl ester, allows for selective modifications of this compound, making it a valuable precursor for a range of long-chain functionalized molecules. These derivatives are important intermediates in the synthesis of specialty chemicals and monomers.

Long-chain ω-hydroxycarboxylic acids are valuable in the production of polyesters and have applications in the fragrance and cosmetics industries. This compound can serve as a precursor to 11-hydroxyundecanoic acid. The synthesis can be envisioned through a two-step process involving the transformation of the nitrile group. First, the nitrile can be hydrolyzed to a carboxylic acid, followed by a selective reduction of the newly formed carboxylic acid to a primary alcohol. Alternatively, the nitrile group can be reduced to a primary amine, which can then be converted to a hydroxyl group via diazotization. A chemoenzymatic approach has been demonstrated for the synthesis of 11-hydroxyundecanoic acid from ricinoleic acid, highlighting the industrial relevance of C11 ω-hydroxycarboxylic acids. ewha.ac.krrsc.org

Dicarboxylic acids, particularly long-chain α,ω-dicarboxylic acids, are essential monomers for the synthesis of polyamides and polyesters. This compound can be readily converted to dodecanedioic acid, a C12 dicarboxylic acid. This transformation involves the hydrolysis of both the terminal nitrile and the methyl ester functional groups. The hydrolysis of the nitrile group can proceed under acidic or basic conditions to yield a carboxylic acid. Subsequent or concurrent hydrolysis of the methyl ester will result in the formation of the corresponding dicarboxylic acid. This process provides a straightforward route to valuable C12 monomers from a C11 precursor.

The reactivity of the nitrile and ester groups in this compound allows for the synthesis of a variety of derivatives that can be used as specialty monomers and chemical intermediates. For instance, the nitrile group can be reduced to a primary amine, leading to the formation of methyl 11-aminoundecanoate, a key precursor for Nylon-11. wikipedia.org Further reactions of the amine or the ester can lead to a diverse range of bifunctional monomers suitable for the synthesis of specialty polyamides and polyesters with tailored properties. The versatility of this platform allows for the introduction of different functional groups, enabling the design of novel polymers.

| Derivative | Potential Application |

| 11-Hydroxyundecanoic acid | Precursor for polyesters, fragrances |

| Dodecanedioic acid | Monomer for polyamides and polyesters |

| Methyl 11-aminoundecanoate | Precursor for Nylon-11 |

Role in Polymer Chemistry and Advanced Materials Science

This compound is a key contributor to the field of polymer chemistry, particularly in the synthesis of bio-based and high-performance polymers. Its role as a precursor to important monomers underscores its significance in the development of sustainable and advanced materials.

Table of Polyamide Precursors

| Polyamide | Monomer | Precursor from this compound |

|---|---|---|

| Nylon-11 | 11-Aminoundecanoic acid | Yes |

The drive towards sustainable materials has led to increased interest in bio-based plastics and elastomers. As a derivative of undecylenic acid from castor oil, this compound is a valuable building block in this context. wikipedia.org Its conversion to dicarboxylic acids, diols (via reduction of the ester and nitrile), and amino acids provides a range of monomers that can be used to synthesize bio-based polyesters, polyamides, and polyurethanes. acs.orgacs.org By carefully selecting co-monomers and controlling the polymer architecture, it is possible to create materials with a wide range of properties, from rigid plastics to flexible elastomers. For example, the incorporation of long-chain dicarboxylic acids derived from this compound into polyester (B1180765) or polyamide backbones can increase flexibility and lead to elastomeric properties. acs.orgacs.org

Applications in Fine Chemical Synthesis (non-clinical)

This compound is a bifunctional molecule that holds significant promise as a versatile building block in the realm of fine chemical synthesis. Its linear C12 backbone, functionalized with a nitrile group at one terminus and a methyl ester at the other, allows for a variety of chemical transformations. This dual reactivity makes it a valuable precursor for the synthesis of long-chain difunctional compounds, which are essential intermediates in the production of polymers, specialty chemicals, and other advanced materials.

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of ω-amino acids, particularly 12-aminododecanoic acid. This amino acid is the monomer precursor for Polyamide 12 (PA-12), a high-performance polymer with numerous industrial applications. The synthesis of 12-aminododecanoic acid from undecylenic acid, a renewable resource derived from castor oil, highlights a green and efficient manufacturing pathway where this compound is a crucial intermediate. google.com

The synthetic route typically involves the anti-Markovnikov hydroformylation of methyl undecylenate, followed by oximation and dehydration to yield this compound. A Korean patent describes a process where this intermediate is obtained in a high yield of 98%. google.com The subsequent step involves the catalytic hydrogenation of the nitrile group to an amine, affording methyl 12-aminododecanoate. This ester can then be hydrolyzed to produce the final 12-aminododecanoic acid monomer. The catalytic reduction of the nitrile functionality to a primary amine is a well-established transformation in organic synthesis. google.com

Below is a data table summarizing the key transformation of this compound to its corresponding amino ester, a direct precursor to the polyamide monomer.

| Reactant | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| This compound | Methyl 12-aminododecanoate | Raney Nickel/Cobalt | Not specified | Not specified | Not specified | High | google.com |

| 11-Cyano-1-undecanoic acid | 12-Aminododecanoic acid | Ru/SiC | n-propanol/water/ammonia | 110 | 35 | 97 |

The bifunctional nature of this compound opens up possibilities for its use in the synthesis of a wide array of other fine chemicals. The nitrile and ester groups can be selectively or sequentially transformed to generate diverse molecular architectures. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an amine, while the ester group can be hydrolyzed, transesterified, reduced to an alcohol, or reacted with Grignard reagents. researchgate.netnih.gov

This dual reactivity makes this compound an attractive starting material for the synthesis of:

Long-chain dicarboxylic acids: Hydrolysis of both the nitrile and ester groups would yield a C12 dicarboxylic acid, a valuable monomer for polyesters and polyamides.

ω-Hydroxy acids: Selective reduction of the ester group to an alcohol, followed by hydrolysis of the nitrile, would produce an ω-hydroxy acid, which can be used in the synthesis of polyesters and macrocyclic lactones.

Diamines: Reduction of the nitrile group to an amine and conversion of the ester to an amide followed by a Hofmann rearrangement, or direct reduction of the ester to an alcohol followed by conversion to an amine, could lead to long-chain diamines, another important class of polymer precursors.

The ability to derive this versatile building block from renewable resources further enhances its potential in sustainable chemical synthesis.

Future Research Directions and Emerging Trends for Methyl 11 Cyanoundecanoate

Exploration of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of ω-cyano fatty acid esters like methyl 11-cyanoundecanoate is an area ripe for the exploration of advanced catalytic systems. A promising route involves the ruthenium-catalyzed cross-metathesis of unsaturated fatty acid derivatives with acrylonitrile (B1666552). This method presents a competitive alternative to traditional synthetic pathways. Research in this area is expected to focus on developing ruthenium catalysts with higher turnover numbers and greater selectivity, which would be crucial for the cost-effective production of C12 nitrile esters.

Another avenue of investigation is the direct conversion of triglycerides or fatty acids into fatty nitriles through vapor-phase thermocatalysis using solid acid catalysts. Studies have shown that catalysts with higher acidity, such as V₂O₅, Fe₂O₃, and ZnO, exhibit high yields in fatty nitrile production. nih.govnih.gov Future work will likely involve screening and designing novel solid acid catalysts that can efficiently catalyze the ammonolysis of fatty acid esters to produce long-chain nitrile esters like this compound in a single, energy-efficient step. nih.govnih.gov

| Catalyst Type | Potential Application in this compound Synthesis | Key Research Focus |

| Ruthenium-based metathesis catalysts | Cross-metathesis of unsaturated C11-methyl esters with acrylonitrile. | Development of catalysts with high turnover numbers and selectivity. |

| Solid acid catalysts (e.g., V₂O₅, Fe₂O₃, ZnO) | One-step vapor-phase conversion of methyl undecenoate or related triglycerides. | Catalyst design for improved acidity, stability, and selectivity. |

Development of Integrated Biocatalytic Approaches for Sustainable Production

The shift towards green chemistry is driving the development of biocatalytic methods for producing valuable chemicals. For ω-functionalized fatty acids, whole-cell biotransformations are a promising approach. For instance, engineered strains of Candida tropicalis have been successfully used to produce ω-carboxy fatty acids from various fatty acids with high yields. acs.orgacs.orgnih.gov This suggests the potential for developing microbial platforms for the synthesis of ω-cyano fatty acids. Future research could focus on engineering metabolic pathways in microorganisms to convert renewable feedstocks into 11-cyanoundecanoic acid, which can then be esterified to this compound.

Enzymatic cascades are another emerging trend. Multi-enzyme systems can be designed to perform sequential reactions in a one-pot synthesis, improving efficiency and reducing waste. For example, a cascade involving a fatty acid hydratase, an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, and a transaminase can convert fatty acids into ω-amino acids. mdpi.com A similar integrated approach could be envisioned for this compound, potentially starting from a readily available long-chain fatty acid. The use of nitrile-converting enzymes, such as nitrilases and nitrile hydratases, is also a key area of interest for developing sustainable and cyanide-free synthesis routes for nitrile compounds. nih.govthieme-connect.deresearchgate.net

| Biocatalytic Approach | Potential Application for this compound | Key Research Focus |

| Whole-cell biotransformation | Production of 11-cyanoundecanoic acid from renewable feedstocks using engineered microorganisms. | Metabolic pathway engineering and optimization of fermentation conditions. |

| Multi-enzyme cascades | One-pot synthesis of this compound or its precursors from fatty acids. | Discovery and engineering of novel enzymes with desired activity and stability. |

| Nitrile-converting enzymes | Cyanide-free synthesis of the nitrile functionality. | Screening for and engineering of robust nitrilases or nitrile hydratases. |

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and catalyst design. For the vapor-phase ammonolysis of fatty esters, for example, a combination of experimental studies and computational fluid dynamics (CFD) could provide valuable insights into the complex interplay of fluid flow, heat and mass transfer, and reaction kinetics within the reactor. zoneflowtech.comtudelft.nlslideshare.netnih.govresearchgate.net CFD modeling can help in the design of more efficient reactors by simulating the performance of different configurations and operating conditions. zoneflowtech.comtudelft.nlslideshare.netnih.govresearchgate.net

Furthermore, computational chemistry can be employed to elucidate the reaction pathways at a molecular level. For instance, density functional theory (DFT) calculations can be used to study the mechanism of nitrile formation on catalyst surfaces or the active sites of enzymes. This can aid in the rational design of more efficient catalysts and in understanding the factors that control selectivity.

| Research Area | Methodology | Expected Outcome |

| Reactor design and optimization | Computational Fluid Dynamics (CFD) | Improved reactor performance through enhanced understanding of transport phenomena. zoneflowtech.comtudelft.nlslideshare.netnih.govresearchgate.net |

| Catalytic mechanism | Density Functional Theory (DFT) | Rational design of catalysts with higher activity and selectivity. |

| Biocatalytic mechanism | Molecular docking and molecular dynamics simulations | Engineering of enzymes with improved substrate specificity and catalytic efficiency. |

Diversification of this compound-Derived Functional Materials

A primary application of this compound is as a precursor to 11-aminoundecanoic acid, the monomer for Nylon-11 (Polyamide 11). wikipedia.orggoogle.comlatem.comwikipedia.org Nylon-11 is a high-performance bioplastic produced from castor oil, valued for its excellent mechanical properties, chemical resistance, and low moisture absorption. wikipedia.orglatem.comnycoa.com Future research will likely focus on expanding the range of polyamides and other polymers that can be synthesized from this versatile monomer.

By modifying the functional groups of this compound, a variety of novel monomers can be created. For instance, the nitrile group can be converted to other functionalities, and the ester group can be used in transesterification reactions to introduce different polymerizable moieties. This opens up possibilities for creating a new generation of bio-based polyesters, polyamides, and other functional polymers with tailored properties. The presence of both a nitrile and an ester group also makes it a candidate for the synthesis of bifunctional molecules for applications in areas such as coatings, adhesives, and specialty chemicals.

| Polymer Family | Monomer Derived from this compound | Potential Properties and Applications |

| Polyamides | 11-aminoundecanoic acid | High-performance engineering plastics, fibers, and films with excellent thermal and mechanical properties (e.g., Nylon-11). wikipedia.orggoogle.comlatem.comwikipedia.orgnycoa.com |

| Polyesters | ω-hydroxy undecanoic acid methyl ester | Biodegradable polymers with potential applications in packaging and biomedical devices. |

| Polyurethanes | Diols or diamines derived from 11-aminoundecanoic acid | Elastomers, foams, and coatings with tunable properties. |

Scalable Synthesis and Process Optimization for Academic and Industrial Translation

For this compound to be a viable platform chemical, the development of scalable and economically feasible production processes is essential. This requires a focus on process optimization and intensification. For chemical synthesis routes, this includes optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize energy consumption. nih.gov The development of continuous flow processes is a key trend in this area, as they offer advantages in terms of efficiency, safety, and scalability compared to batch processes. nih.govresearchgate.netmdpi.com

| Process Aspect | Key Research and Development Focus | Desired Outcome |

| Chemical Synthesis | Development of continuous flow reactors; optimization of reaction parameters. nih.govresearchgate.netmdpi.com | Increased throughput, improved safety, and reduced operational costs. |

| Biocatalysis | Improvement of microbial strain performance; optimization of fermentation and downstream processing. | Higher product titers, rates, and yields, leading to a more cost-effective process. |

| Economic Feasibility | Techno-economic analysis of various production scenarios. nih.govresearchgate.net | Identification of the most economically viable and sustainable production pathway for industrial implementation. |

Q & A

Q. What are the standard synthetic routes for methyl 11-cyanoundecanoate, and how can researchers validate reaction efficiency?

this compound is typically synthesized via esterification of 11-cyanoundecanoic acid with methanol under acid catalysis. Key validation steps include monitoring reaction completion using thin-layer chromatography (TLC) and quantifying yields via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Ensure reagent purity (e.g., anhydrous methanol, catalytic sulfuric acid) and characterize intermediates using Fourier-transform infrared spectroscopy (FTIR) to confirm ester formation (C=O stretch at ~1740 cm⁻¹) . For reproducibility, document reaction conditions (temperature, stoichiometry, solvent) and compare yields against established protocols for analogous esters (e.g., methyl decanoate, boiling point 232.6°C ).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR for confirming ester methyl groups (δ ~3.6 ppm) and nitrile functionality (δ ~2.3–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₃NO₂).

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and detecting side products. Cross-reference spectral data with databases like the CRC Handbook (e.g., methyl decanoate’s refractive index: 1.423–1.425 ). Report uncertainties (e.g., ±0.01 ppm for NMR shifts) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, extrapolate from structurally similar esters (e.g., methyl dodecanoate):

Q. How should researchers design initial experiments to study this compound’s physicochemical properties?

Follow a systematic approach:

- Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane, chloroform).

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting/boiling points (compare with CRC data for methyl undecanoate: m.p. –18.4°C ).

- Hydrolysis Kinetics : Investigate under acidic/basic conditions via pH-stat titration .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity in this compound synthesis?

Apply design of experiments (DoE) methodologies:

Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting solubility or stability results)?

Conduct meta-analysis using heterogeneity metrics:

- Calculate I² to quantify variability across studies (values >50% indicate significant heterogeneity ).

- Perform sensitivity analysis to identify outlier datasets (e.g., anomalous DSC results due to impurities). Reconcile discrepancies by standardizing measurement protocols (e.g., uniform solvent grades) .

Q. How can systematic reviews address gaps in this compound’s applications or toxicity profiles?

Follow PRISMA guidelines:

- Define inclusion criteria (e.g., peer-reviewed studies on nitrile-containing esters).

- Use databases like PubMed and Scopus; avoid non-peer-reviewed sources (e.g., commercial websites).

- Assess bias using tools like ROBINS-I for non-randomized studies .

Q. What strategies improve reproducibility in this compound research?

- Detailed Documentation : Report exact instrument settings (e.g., NMR frequency, GC column type).

- Raw Data Sharing : Deposit datasets in repositories like Dryad or Dataverse with standardized metadata .

- Collaborative Validation : Cross-validate results with independent labs using shared reference samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.